molecular formula C16H24N2O3 B2808195 N'-(2-phenylethyl)-N-[3-(propan-2-yloxy)propyl]ethanediamide CAS No. 428503-27-9

N'-(2-phenylethyl)-N-[3-(propan-2-yloxy)propyl]ethanediamide

Cat. No.: B2808195
CAS No.: 428503-27-9
M. Wt: 292.379
InChI Key: CKNYMFJJNHUULQ-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of ethanediamides, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.

Scientific Research Applications

N-(2-phenylethyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide typically involves a multi-step process. The starting materials include 2-phenylethylamine and 3-(propan-2-yloxy)propylamine. These amines undergo a condensation reaction with ethanedioyl dichloride under controlled conditions to form the desired ethanediamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of N-(2-phenylethyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide may involve large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanediamide into primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylethyl)-N’-[3-(methoxy)propyl]ethanediamide
  • N-(2-phenylethyl)-N’-[3-(ethoxy)propyl]ethanediamide
  • N-(2-phenylethyl)-N’-[3-(butoxy)propyl]ethanediamide

Uniqueness

N-(2-phenylethyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide is unique due to its specific substituents, which may confer distinct chemical and biological properties. The presence of the propan-2-yloxy group, for example, may influence its solubility, reactivity, and interaction with molecular targets compared to similar compounds with different substituents.

Properties

IUPAC Name

N'-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-13(2)21-12-6-10-17-15(19)16(20)18-11-9-14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNYMFJJNHUULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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